4-(3-Methoxy-3-methyl-butoxy)-phenylamine
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Overview
Description
4-(3-Methoxy-3-methyl-butoxy)-phenylamine is an organic compound characterized by the presence of a phenylamine group substituted with a 3-methoxy-3-methyl-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxy-3-methyl-butoxy)-phenylamine typically involves the following steps:
Starting Material: The synthesis begins with a phenylamine derivative.
Etherification: The phenylamine derivative undergoes etherification with 3-methoxy-3-methyl-butanol in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale etherification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxy-3-methyl-butoxy)-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The phenylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines or reduced forms.
Substitution: Various substituted phenylamine derivatives.
Scientific Research Applications
4-(3-Methoxy-3-methyl-butoxy)-phenylamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Methoxy-3-methyl-butoxy)-phenylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methoxy-butoxy)-phenylamine
- 4-(3-Methyl-butoxy)-phenylamine
- 4-(3-Methoxy-3-methyl-pentoxy)-phenylamine
Uniqueness
4-(3-Methoxy-3-methyl-butoxy)-phenylamine is unique due to the presence of both methoxy and methyl groups on the butoxy substituent, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
4-(3-methoxy-3-methylbutoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-12(2,14-3)8-9-15-11-6-4-10(13)5-7-11/h4-7H,8-9,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXGIIITAXVTMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOC1=CC=C(C=C1)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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